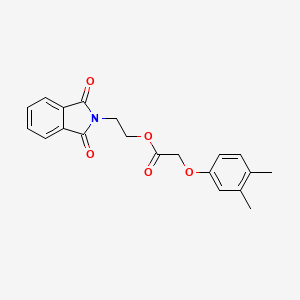![molecular formula C21H17N5O3 B11640376 3-(1,3-benzodioxol-5-yl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11640376.png)
3-(1,3-benzodioxol-5-yl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-yl)-N’-[(E)-(2-méthyl-1H-indol-3-yl)méthylidène]-1H-pyrazole-5-carbohydrazide est un composé organique complexe qui a suscité l’intérêt dans divers domaines de la recherche scientifique
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 3-(1,3-benzodioxol-5-yl)-N’-[(E)-(2-méthyl-1H-indol-3-yl)méthylidène]-1H-pyrazole-5-carbohydrazide implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. La voie de synthèse générale comprend les étapes suivantes :
Formation du cycle benzodioxole : Cette étape implique la cyclisation du catéchol avec du formaldéhyde pour former le cycle 1,3-benzodioxole.
Synthèse de la partie indole : Le cycle indole est synthétisé par la synthèse de l’indole de Fischer, qui implique la réaction de la phénylhydrazine avec un aldéhyde ou une cétone.
Formation du cycle pyrazole : Le cycle pyrazole est formé par la condensation de l’hydrazine avec une 1,3-dicétone.
Réactions de couplage : La dernière étape implique le couplage des intermédiaires benzodioxole, indole et pyrazole dans des conditions réactionnelles spécifiques, telles que l’utilisation d’un solvant et d’un catalyseur appropriés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse ci-dessus afin d’améliorer le rendement et la pureté. Cela comprend l’utilisation de techniques avancées telles que les réacteurs à flux continu, le criblage à haut débit des catalyseurs et les systèmes de purification automatisés.
Analyse Des Réactions Chimiques
Types de réactions
3-(1,3-benzodioxol-5-yl)-N’-[(E)-(2-méthyl-1H-indol-3-yl)méthylidène]-1H-pyrazole-5-carbohydrazide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide de réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, selon les groupes fonctionnels présents.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Borohydrure de sodium dans le méthanol ou l’éthanol.
Substitution : Agents halogénants comme le N-bromosuccinimide pour la substitution électrophile.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de recherche scientifique
3-(1,3-benzodioxol-5-yl)-N’-[(E)-(2-méthyl-1H-indol-3-yl)méthylidène]-1H-pyrazole-5-carbohydrazide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes ou anticancéreuses.
Médecine : Investigué pour ses effets thérapeutiques potentiels et comme composé de tête pour le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Applications De Recherche Scientifique
3-(1,3-benzodioxol-5-yl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
Le mécanisme d’action de 3-(1,3-benzodioxol-5-yl)-N’-[(E)-(2-méthyl-1H-indol-3-yl)méthylidène]-1H-pyrazole-5-carbohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(1,3-benzodioxol-5-yl)propanamide
- Acide 3-(1,3-benzodioxol-5-yl)acrylique
- Acide 3-(1,3-benzodioxol-5-yl)-2-méthylpropanoïque
Unicité
3-(1,3-benzodioxol-5-yl)-N’-[(E)-(2-méthyl-1H-indol-3-yl)méthylidène]-1H-pyrazole-5-carbohydrazide est unique en raison de sa combinaison de cycles benzodioxole, indole et pyrazole, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité structurelle en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C21H17N5O3 |
|---|---|
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
3-(1,3-benzodioxol-5-yl)-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H17N5O3/c1-12-15(14-4-2-3-5-16(14)23-12)10-22-26-21(27)18-9-17(24-25-18)13-6-7-19-20(8-13)29-11-28-19/h2-10,23H,11H2,1H3,(H,24,25)(H,26,27)/b22-10+ |
Clé InChI |
NJQZXFVQNVUIRQ-LSHDLFTRSA-N |
SMILES isomérique |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC(=NN3)C4=CC5=C(C=C4)OCO5 |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC(=NN3)C4=CC5=C(C=C4)OCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-2,2-diethyl-9-(prop-1-en-2-yl)-2,3-dihydro-1H-benzo[f]isoindolium](/img/structure/B11640307.png)
![6-Amino-4-(4-tert-butylphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11640312.png)
![methyl 3-[(N,N-dimethylglycyl)amino]-1H-indole-2-carboxylate](/img/structure/B11640319.png)
![1-[2-(4-Nitrophenyl)-2-oxoethyl]-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane](/img/structure/B11640322.png)

![(5Z)-2-(4-ethoxyphenyl)-5-[(2-methyl-2H-chromen-3-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11640333.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11640338.png)
![(5Z)-5-[4-(benzyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11640349.png)
![(5Z)-5-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11640352.png)
![(5Z)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11640359.png)
![2-Amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11640364.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide](/img/structure/B11640372.png)

![ethyl 4-(5-{(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11640383.png)
